

# Introduction: Contextualizing a Key Heterocyclic Intermediate

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## Compound of Interest

Compound Name: *5-Methoxy-1H-indole-3-carboxylic acid*

Cat. No.: *B084930*

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**5-Methoxy-1H-indole-3-carboxylic acid** is a member of the indole family, a class of heterocyclic compounds of paramount importance in medicinal chemistry and materials science.<sup>[1]</sup> The indole scaffold is a privileged structure, appearing in a vast array of natural products and synthetic pharmaceuticals. The specific substitution pattern of this molecule—a methoxy group at the 5-position and a carboxylic acid at the 3-position—imparts distinct electronic and steric properties that influence its reactivity, biological activity, and solid-state behavior. The methoxy group, an electron-donating substituent, enhances the electron density of the indole ring system, impacting its reactivity in synthetic transformations.<sup>[1]</sup> The carboxylic acid at the 3-position provides a crucial handle for derivatization and is a key determinant of the molecule's acidity and solubility.

This guide provides a comprehensive analysis of the core physical properties of **5-Methoxy-1H-indole-3-carboxylic acid**. It is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of this compound's characteristics to inform its application in synthesis, formulation, and biological screening. We will move beyond simple data reporting to explain the causality behind these properties and the experimental methodologies used to determine them, ensuring a robust and actionable understanding.

## Molecular Identity and Core Descriptors

A precise understanding of a molecule begins with its fundamental descriptors. These identifiers are critical for database searches, regulatory submissions, and ensuring the correct material is used in experimental work.

Property	Value	Source
IUPAC Name	5-methoxy-1H-indole-3-carboxylic acid	[2]
CAS Number	10242-01-0	[2][3]
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO <sub>3</sub>	[2][4]
Molecular Weight	191.18 g/mol	[2]
Monoisotopic Mass	191.058243149 Da	[2]
SMILES	<chem>COC1=CC2=C(C=C1)NC=C2C(=O)O</chem>	[2][5]
InChIKey	RVVSEZGJCOAUED-UHFFFAOYSA-N	[2][4]

## Solid-State Properties: Melting Point and Crystallinity

The solid-state characteristics of an active pharmaceutical ingredient (API) or intermediate are fundamental to its handling, formulation, and stability.

### Melting Point

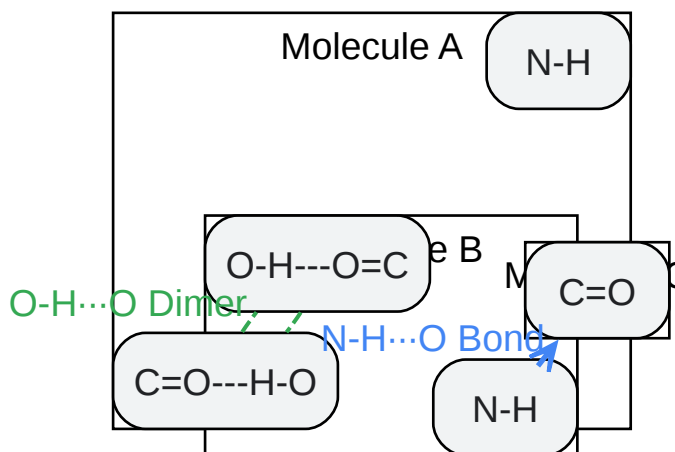
The melting point is a primary indicator of a crystalline solid's purity and thermal stability. While a specific, experimentally determined melting point for **5-Methoxy-1H-indole-3-carboxylic acid** is not consistently reported across primary literature, data for closely related analogs provides a valuable reference. For instance, the corresponding aldehyde, 5-Methoxyindole-3-carboxaldehyde, has a reported melting point of 179-183 °C.[6] The presence of the carboxylic acid, which can form strong intermolecular hydrogen-bonded dimers, would be expected to result in a significantly higher melting point. Commercial suppliers often list a melting point range on their certificate of analysis, which should be consulted for specific batches.

## Crystal Structure and Intermolecular Interactions

While a specific single-crystal X-ray diffraction study for **5-Methoxy-1H-indole-3-carboxylic acid** is not publicly available in the search results, we can infer its likely solid-state packing from extensive studies on similar indole carboxylic acids. For example, the crystal structure of indole-3-carboxylic acid reveals centrosymmetric cyclic dimers connected by strong O-H...O hydrogen bonds between the carboxylic acid moieties.<sup>[7]</sup> This dimerization is a highly conserved motif in carboxylic acids.

Furthermore, the indole N-H group is a potent hydrogen bond donor. It is highly probable that in the crystal lattice of **5-Methoxy-1H-indole-3-carboxylic acid**, these N-H groups form hydrogen bonds with available acceptors, such as the carbonyl oxygen of a neighboring dimer or the methoxy oxygen. These interactions, along with potential  $\pi$ - $\pi$  stacking of the indole rings, create a stable, three-dimensional supramolecular architecture. Understanding this architecture is critical, as it dictates properties like solubility, dissolution rate, and hygroscopicity.

Below is a diagram illustrating the principal hydrogen bonding interactions anticipated in the solid state.



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Caption: Expected primary hydrogen bonding: carboxylic acid dimerization and N-H...O interactions.

## Solution Properties: Solubility and Acidity

## Solubility Profile

The solubility of a compound is a critical parameter for its use in synthesis (reaction media) and pharmacology (bioavailability). Based on its structure, **5-Methoxy-1H-indole-3-carboxylic acid** is a polar molecule with both hydrogen bond donor (N-H, O-H) and acceptor (C=O, -OCH<sub>3</sub>) sites.

- **Aqueous Solubility:** Expected to be low in neutral water due to the hydrophobic indole core. Solubility will increase significantly at higher pH as the carboxylic acid is deprotonated to the more soluble carboxylate salt.
- **Organic Solubility:** It is sparingly soluble in non-polar solvents like hexanes. It exhibits moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF), and in polar protic solvents like methanol and ethanol, especially with heating. The use of DMSO-d<sub>6</sub> as a solvent for NMR analysis of related compounds confirms its solubility in this medium.[8]

## Acidity (pKa)

The pKa is the negative logarithm of the acid dissociation constant and is a quantitative measure of a compound's acidity in solution. The primary acidic proton is that of the carboxylic acid group. For comparison, the pKa of indole-3-carboxylic acid is approximately 5.5-6.0. The electron-donating methoxy group at the 5-position is expected to have a minor acid-weakening effect (slightly increasing the pKa) compared to the unsubstituted parent compound. The indole N-H proton is significantly less acidic, with a pKa typically in the range of 16-17.[9]

## Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **<sup>1</sup>H NMR:** The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For **5-Methoxy-1H-indole-3-carboxylic acid** in a solvent like DMSO-d<sub>6</sub>, the following characteristic signals are expected:
  - A broad singlet for the carboxylic acid proton (O-H), typically downfield (>12 ppm).

- A broad singlet for the indole proton (N-H), around 11-12 ppm.
- A singlet for the methoxy protons (-OCH<sub>3</sub>), around 3.7-3.8 ppm.
- Signals for the aromatic protons on the indole ring system. The proton at the 2-position will appear as a singlet or a narrow doublet. The protons at positions 4, 6, and 7 will exhibit characteristic splitting patterns based on their coupling constants.
- <sup>13</sup>C NMR: The carbon NMR spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule, including the characteristic carbonyl carbon of the carboxylic acid (~165-175 ppm) and the methoxy carbon (~55 ppm).

## Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The gas-phase IR spectrum for the related 5-Methoxyindole-2-carboxylic acid is available in the NIST WebBook, providing a reference for expected vibrational modes.<sup>[10]</sup> For the 3-carboxylic acid isomer, the key absorption bands would be:

- O-H Stretch: A very broad band from ~2500-3300 cm<sup>-1</sup>, characteristic of the hydrogen-bonded carboxylic acid O-H group.
- N-H Stretch: A sharper peak around 3300-3400 cm<sup>-1</sup>, corresponding to the indole N-H stretch.
- C=O Stretch: A strong, sharp absorption band around 1680-1710 cm<sup>-1</sup> for the carbonyl of the carboxylic acid.
- C-O Stretch: Absorptions in the 1200-1300 cm<sup>-1</sup> region associated with the C-O bonds of the carboxylic acid and the methoxy ether.

## Experimental Protocols

To ensure scientific integrity, the methods for determining these physical properties must be robust and reproducible.

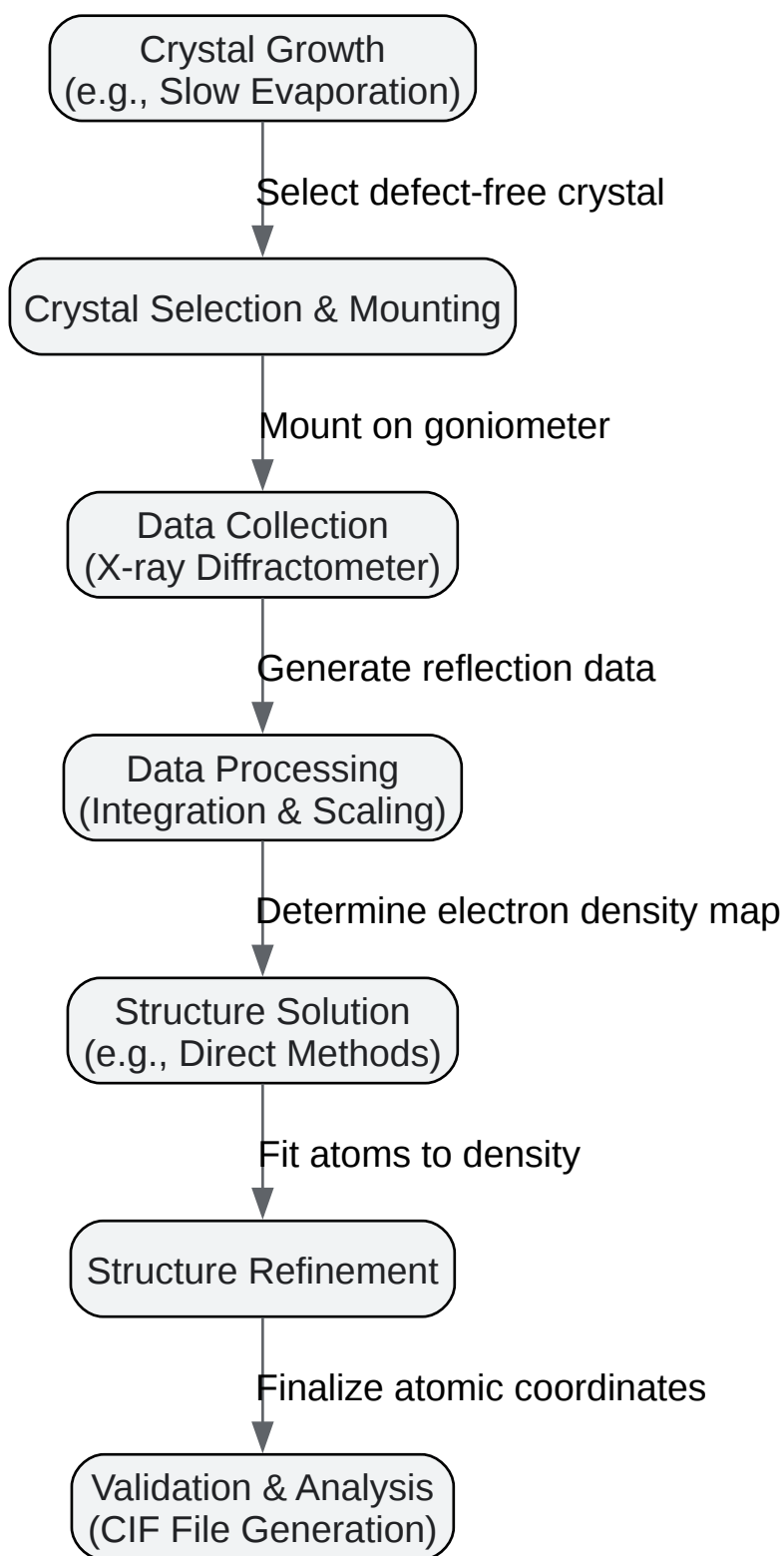
## Protocol: Determination of Melting Point

- **Sample Preparation:** A small amount of finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
- **Instrumentation:** The capillary tube is placed in a calibrated digital melting point apparatus.
- **Measurement:** The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Data Recording:** The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. The causality for a sharp melting range is high purity, whereas a broad range often indicates impurities.

## Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

### Workflow

This protocol provides the definitive three-dimensional structure of the molecule in the solid state.



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Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

- **Crystal Growth (Causality):** The foundational step requires growing a single, defect-free crystal. The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is critical because it directly controls the kinetics of nucleation and growth, which determines crystal quality.
- **Crystal Mounting and Data Collection:** A suitable crystal is mounted on a goniometer and cooled (typically to 100 K) to minimize thermal motion. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the unit cell. An initial electron density map is generated and refined until the calculated diffraction pattern matches the experimentally observed one, yielding the final crystal structure.

## Conclusion

The physical properties of **5-Methoxy-1H-indole-3-carboxylic acid**—from its solid-state packing and melting point to its solution behavior and spectroscopic signature—are a direct consequence of its molecular structure. The interplay between the indole core, the electron-donating methoxy group, and the hydrogen-bonding carboxylic acid function defines its behavior. A thorough characterization of these properties, using the robust experimental protocols outlined herein, is not merely an academic exercise. It is an essential prerequisite for the rational design of synthetic routes, the development of stable formulations, and the successful application of this versatile molecule in the advancement of chemical and pharmaceutical sciences.

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